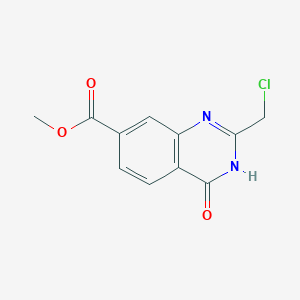

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a chloromethyl (-CH2Cl) substituent at position 2, a ketone at position 4, and a methyl ester (-COOCH3) at position 6. Quinazolines are heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and soluble epoxide hydrolase (sEH) inhibitors .

Properties

IUPAC Name |

methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-17-11(16)6-2-3-7-8(4-6)13-9(5-12)14-10(7)15/h2-4H,5H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOLVCTUEUWOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the use of o-anthranilic acids as starting materials, which undergo a series of reactions to form the desired quinazoline derivative . The reaction conditions often involve refluxing the mixture in the presence of a suitable solvent and catalyst to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinazoline ring and the chloromethyl group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential anticancer properties, as quinazoline derivatives are known to inhibit various cancer cell lines.

Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For instance, it may inhibit kinases or other enzymes essential for cancer cell proliferation .

Comparison with Similar Compounds

Substituent Effects at Position 2

- This group may improve bioavailability compared to simpler substituents like methyl .

- Methyl (-CH3) : Reduces steric hindrance and electronic effects, as seen in Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (MW 218.21), which lacks the polar Cl atom, likely decreasing lipophilicity .

- Arylthio (e.g., trifluoromethylbenzylthio) : As in Compound 33 (MW 381.05), these groups increase molecular weight and introduce strong electron-withdrawing effects, enhancing sEH inhibitory activity .

Ester Group Variations

- Methyl vs.

- Carboxylic Acid Derivatives : Compound 33 replaces the ester with a carboxylic acid (-COOH), improving water solubility but requiring higher purity for biological assays (95% yield reported) .

Biological Activity

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, also known as 2-chloromethyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound based on current research findings.

- Molecular Formula : C₁₁H₉ClN₂O₃

- Molecular Weight : 252.65 g/mol

- CAS Number : 730949-68-5

- Structural Characteristics : The compound features a quinazoline core with a chloromethyl group and a carboxylate ester, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating various quinazoline derivatives, this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, the compound's activity was enhanced in combination with other chemotherapeutic agents, suggesting potential for use in combination therapies.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been reported to inhibit kinases associated with tumor growth and metastasis, providing a pathway for targeted cancer therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The chloromethyl group can be introduced via electrophilic chlorination methods, while the carboxylate moiety is often formed through esterification reactions.

Table 1: Synthetic Pathways for this compound

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Chloromethylation of quinazoline | 70 |

| 2 | Esterification | Methyl alcohol and acid catalyst | 85 |

| 3 | Purification | Crystallization from ethanol | 90 |

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of various quinazoline derivatives including this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

- Cancer Cell Proliferation Inhibition : In vitro assays on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 10 µM after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.